

Hydroxy Darunavir vs. Darunavir: A Comparative Analysis of Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral activity of the HIV-1 protease inhibitor Darunavir and its hydroxylated metabolite, **Hydroxy Darunavir**. The information presented herein is intended to support research and development efforts in the field of antiretroviral therapy.

Executive Summary

Darunavir is a potent second-generation HIV-1 protease inhibitor widely used in the treatment of HIV infection.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several oxidative metabolites, including **Hydroxy Darunavir**.[2][3] This guide focuses on the comparative antiviral efficacy of the parent drug, Darunavir, and its hydroxylated metabolite. Experimental data indicates that while Darunavir exhibits potent anti-HIV activity, its oxidative metabolites, including **Hydroxy Darunavir**, are substantially less active.

Data Presentation: Antiviral Activity

The following table summarizes the known antiviral activity of Darunavir and the relative activity of its hydroxylated metabolites against wild-type HIV-1.

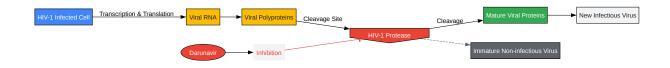


Compound	Target	Assay	EC50 (nM)	Potency Relative to Darunavir	Reference
Darunavir	HIV-1 Protease	Cell-based antiviral assay	1-5	-	[4]
Hydroxy Darunavir (and other oxidative metabolites)	HIV-1 Protease	Cell-based antiviral assay	>10-fold higher than Darunavir	At least 10- fold less active	[5]

Note: Specific EC50 values for individual hydroxylated metabolites of Darunavir are not readily available in published literature. The data reflects the general finding that these metabolites exhibit significantly reduced antiviral potency.

Mechanism of Action: HIV-1 Protease Inhibition

Darunavir exerts its antiviral effect by potently inhibiting the HIV-1 protease enzyme. This enzyme is critical for the viral life cycle as it cleaves newly synthesized polyproteins into mature, functional viral proteins. By binding to the active site of the protease, Darunavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.



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Caption: Mechanism of Darunavir's inhibition of HIV-1 protease.



Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Darunavir and its metabolites.

In Vitro Antiviral Activity Assay (EC50 Determination)

This protocol is a standard method for determining the 50% effective concentration (EC50) of a compound against HIV-1 in a cell-based assay.

Objective: To quantify the concentration of a compound required to inhibit 50% of viral replication in vitro.

Materials:

- MT-4 cells (or other susceptible human T-cell line)
- HIV-1 laboratory strain (e.g., IIIB)
- Culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)
- Test compounds (Darunavir, Hydroxy Darunavir) dissolved in DMSO
- 96-well microtiter plates
- p24 antigen ELISA kit
- CO2 incubator (37°C, 5% CO2)

Procedure:

- Seed MT-4 cells into 96-well plates at a density of 1 x 10⁵ cells/mL.
- Prepare serial dilutions of the test compounds in culture medium.
- Add the diluted compounds to the wells containing the cells.

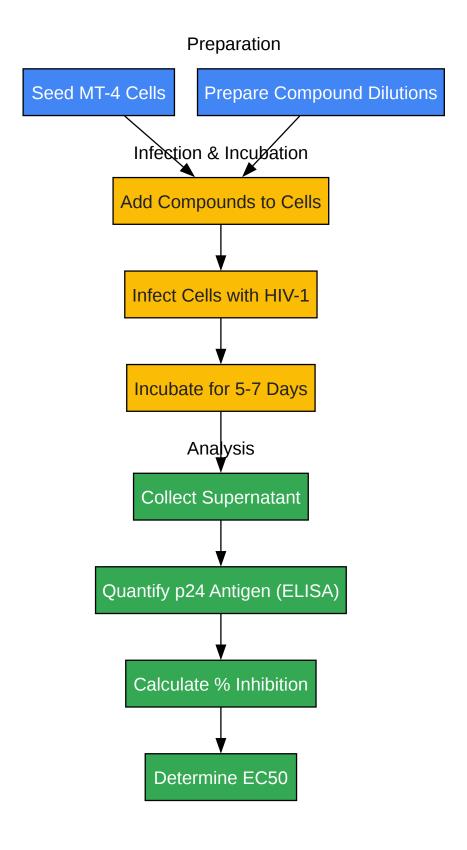




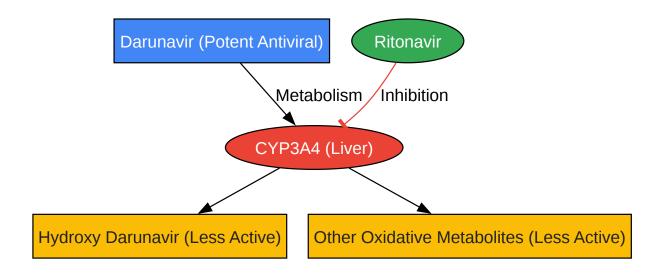


- Infect the cells with a predetermined amount of HIV-1 stock. Include uninfected control wells and infected, untreated control wells.
- Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.
- After incubation, collect the cell culture supernatant.
- Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit.
- Calculate the percentage of inhibition of viral replication for each compound concentration relative to the untreated control.
- Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.









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- To cite this document: BenchChem. [Hydroxy Darunavir vs. Darunavir: A Comparative Analysis of Antiviral Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600896#comparing-antiviral-activity-of-hydroxy-darunavir-vs-darunavir]

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